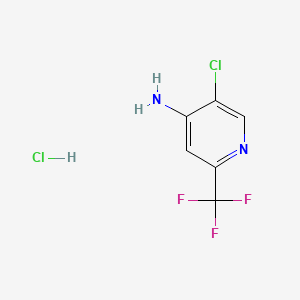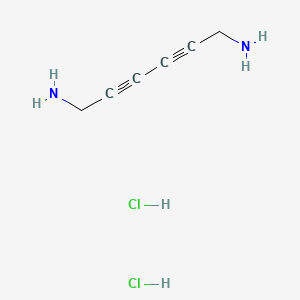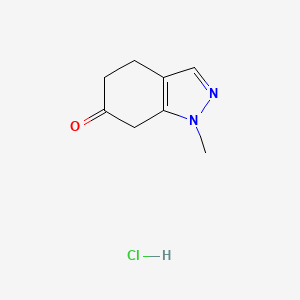![molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
2-Methylidenespiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidenespiro[3.3]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring with a methylene group attached to the spiro carbon, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.3]heptane typically involves the reaction of ketenes with activated or strained alkenes. One common method is the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts .
Industrial Production Methods
While specific industrial production methods for 2-Methylidenespiro[3The use of photochemical reactions and energy transfer catalysis has also been explored for the synthesis of related spiro compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidenespiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted spiro compounds.
Substitution: Halogenated spiro compounds.
Applications De Recherche Scientifique
2-Methylidenespiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique structural features.
Mécanisme D'action
The mechanism of action of 2-Methylidenespiro[3.3]heptane involves its ability to mimic the structural and electronic properties of benzene rings. This mimicry allows it to interact with biological targets in a similar manner to benzene-containing compounds. The non-coplanar exit vectors of the spirocyclic structure enable it to fit into binding sites that are otherwise inaccessible to planar aromatic rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
2-Methylidenespiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct spatial arrangements compared to other saturated benzene bioisosteres. This unique feature allows it to mimic mono-, meta-, and para-substituted benzene rings in drugs, offering versatility in drug design and development .
Propriétés
Formule moléculaire |
C8H12 |
|---|---|
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
2-methylidenespiro[3.3]heptane |
InChI |
InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2 |
Clé InChI |
GIHMMLGMHDXGFJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13456234.png)




![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)




![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
